molecular formula C16H9ClN2OS B377808 (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile CAS No. 312758-25-1

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile

Cat. No. B377808
M. Wt: 312.8g/mol
InChI Key: FHPLOVKQZLNMIO-WQLSENKSSA-N
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Description

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile, or CFT, is a synthetic compound with a wide range of applications in scientific research. It has been used in a variety of experiments, including those involving enzymatic reactions, protein-ligand interactions, and cell-based assays. CFT is a small molecule, making it ideal for use in a variety of laboratory settings. Furthermore, its structure allows for a range of modifications that can be used to further customize its properties for specific applications.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound has been a subject of interest in various chemical synthesis and structural analysis studies. It is used in the synthesis of derivatives through reduction processes, showing the versatility of its chemical structure for further modification. For instance, the reduction of related acrylonitriles with lithium aluminum hydride has led to the production of (Z)-1-amino derivatives, highlighting potential pathways for the creation of new chemical entities with varied biological activities (Frolov et al., 2005).

Photovoltaic Applications

Research has extended into the exploration of its photovoltaic applications, indicating its potential use as an electron acceptor in bulk heterojunction organic solar cells. Its optical and electronic properties have been thoroughly investigated, demonstrating its capability to enhance the performance of solar energy devices (Kazici et al., 2016).

Anticancer Properties

Additionally, derivatives of this compound have been synthesized and tested for their anticancer properties. Screening within the framework of the National Cancer Institute's Developmental Therapeutic Program has found that certain derivatives exhibit moderate anticancer activity, particularly against breast cancer cell lines, suggesting a potential therapeutic application for these compounds (Matiichuk et al., 2022).

Photophysical Properties

The compound and its derivatives also present interesting photophysical properties. Studies on novel biphenyl derivatives containing furan and thiophene groups have been conducted, focusing on their UV-Vis absorption and photoluminescence spectra. These investigations contribute to the understanding of the compound's suitability for applications in optoelectronic devices (Li et al., 2010).

Antinociceptive and Anti-inflammatory Properties

Research into the antinociceptive and anti-inflammatory properties of thiazolopyrimidine derivatives, which share a structural similarity with the compound , indicates potential for the development of new pain and inflammation management therapies. These studies have identified compounds with significant activities, highlighting the compound's framework as a valuable scaffold for pharmaceutical development (Selvam et al., 2012).

properties

IUPAC Name

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2OS/c17-13-5-3-11(4-6-13)15-10-21-16(19-15)12(9-18)8-14-2-1-7-20-14/h1-8,10H/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPLOVKQZLNMIO-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile

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